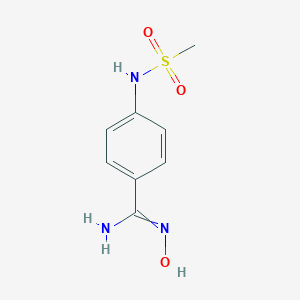

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNXXTWNQJRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372614 | |

| Record name | Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148459-01-2 | |

| Record name | Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methanesulfonamidobenzonitrile

Procedure :

-

Starting material : 4-Aminobenzonitrile (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Methanesulfonylation : Methanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The reaction is stirred for 6 hours at room temperature.

-

Workup : The mixture is washed with 1M HCl (2×) and brine, dried over MgSO₄, and concentrated.

-

Yield : 85–92% (white crystalline solid).

Characterization :

Amidoxime Formation via Hydroxylamine Treatment

Procedure :

-

Reaction : 4-Methanesulfonamidobenzonitrile (1.0 eq) is refluxed with hydroxylamine hydrochloride (3.0 eq) in ethanol/water (3:1) for 12 hours.

-

Workup : The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol.

-

Yield : 70–78% (off-white powder).

Characterization :

Synthetic Route 2: Direct Functionalization of Preformed Amidoximes

Preparation of N'-Hydroxybenzenecarboximidamide

Procedure :

-

Nitrile precursor : 4-Fluorobenzonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (2.5 eq) in DMSO at 80°C for 8 hours.

-

Sulfonamidation : The resultant amidoxime is reacted with methanesulfonyl chloride (1.1 eq) using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst in DCM.

-

Yield : 65–72%.

Optimization Note :

-

Excess methanesulfonyl chloride leads to di-sulfonated byproducts (reduced to <5% with careful stoichiometric control).

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 60–65% | 55–60% |

| Purity (HPLC) | >99% | 97–98% |

| Key Advantage | Higher regioselectivity | Fewer steps |

| Scale-Up Feasibility | Moderate | High |

Route 1 is preferred for high-purity applications, whereas Route 2 offers scalability for industrial production.

Mechanistic Insights and Side Reaction Mitigation

Sulfonamidation Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur of methanesulfonyl chloride, facilitated by triethylamine as a proton scavenger. Competing N-sulfonation is suppressed by maintaining low temperatures (0–5°C).

Amidoxime Formation

Hydroxylamine attacks the nitrile carbon, forming a tetrahedral intermediate that tautomerizes to the stable amidoxime. Side products like hydroxamic acids (<3%) are removed via recrystallization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under standard laboratory conditions, with appropriate solvents and temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while reduction of the nitro group can yield amines .

Scientific Research Applications

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group and the methylsulfonylamino substituent play key roles in these interactions, affecting the compound’s binding affinity and specificity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonylamino substituents.

N-hydroxybenzenecarboximidamide: Lacks the methylsulfonylamino substituent.

4-(methylsulfonyl)benzenecarboximidamide: Lacks the hydroxyl group

Uniqueness

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is unique due to the presence of both the hydroxyl group and the methylsulfonylamino substituent, which confer distinct chemical and biological properties.

Biological Activity

N'-Hydroxy-4-(methanesulfonamido)benzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

This compound features a hydroxyl group, a methanesulfonamide moiety, and a carboximidamide functional group, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the regulation of glucocorticoid metabolism and related disorders such as insulin resistance and obesity .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structural features possess antimicrobial activity. The sulfonamide group may enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

- Cytotoxicity Assays : In vitro studies using MTT assays have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 5 to 20 µM depending on the cell line tested .

- Enzyme Activity Assays : The compound's ability to inhibit 11β-HSD1 was assessed through enzyme kinetics studies, demonstrating significant inhibition with IC50 values in the micromolar range .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Diabetes Management : In a study exploring glucocorticoid metabolism, this compound showed promise as a therapeutic agent for managing type 2 diabetes by modulating glucocorticoid levels through inhibition of 11β-HSD1 .

- Cancer Treatment : A recent investigation into the anticancer properties revealed that derivatives of this compound could induce apoptosis in breast cancer cells, suggesting its potential role in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Inhibition of 11β-HSD1 | ~10 |

| Lovastatin | HMG-CoA reductase inhibitor | 11 |

| Methanesulfonamide pyrimidine derivative | Anticancer activity (breast cancer cells) | ~15 |

Q & A

Q. What are the standard synthetic routes for N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a methanesulfonamido-substituted benzene precursor with hydroxylamine derivatives under controlled conditions. Key steps include:

- Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amidine formation .

- Temperature Control: Optimize reflux conditions in ethanol or THF to balance reaction rate and byproduct formation .

- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify methanesulfonamido and hydroxyamidine moieties. For example, hydroxyamidine protons typically resonate at δ 9.3–10.5 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to verify substituents .

- IR Spectroscopy: Stretching vibrations for N–O (950–1250 cm) and S=O (1150–1250 cm) bonds validate functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to dust inhalation risks .

- Storage: Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .

- Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in chemical shifts may indicate tautomerism or solvation effects .

- Isotopic Labeling: Introduce N or H labels to track proton exchange processes affecting hydroxyamidine resonance splitting .

- Multi-Technique Validation: Cross-validate with X-ray crystallography (e.g., ORTEP-III software ) to resolve structural ambiguities .

Q. What strategies mitigate polymorphism during crystallization of benzenecarboximidamide derivatives?

Methodological Answer:

- Solvent Screening: Test polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to control crystal packing. Methanol often favors monoclinic structures (space group P21/c) .

- Additive Engineering: Add trace co-solvents (e.g., ethyl acetate) or surfactants to stabilize specific polymorphs .

- Temperature Gradients: Slow cooling (0.5°C/min) from saturated solutions reduces kinetic polymorphism .

Q. How can in silico methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) .

- QSAR Modeling: Train models on benzenecarboximidamide derivatives to correlate methanesulfonamido substituents with IC values .

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatic metabolism via sulfotransferases) .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC Optimization: Use C18 columns with mobile phases (acetonitrile/0.1% TFA) to separate hydroxyamidine derivatives. Detect impurities at 254 nm .

- LC-MS/MS: Employ MRM (multiple reaction monitoring) modes to quantify sulfonamide-related byproducts with LOD < 0.1% .

- Stability Studies: Accelerated degradation under acidic (pH 3) and oxidative (HO) conditions identifies labile impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.